molecular formula C22H23N3O5S B2942326 (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide CAS No. 717117-51-6

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No. B2942326
CAS RN: 717117-51-6
M. Wt: 441.5
InChI Key: QOHWXUVZDOZXJJ-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of enamine chemistry has explored the preparation and alkylation of cyclic and non-cyclic enamino-thiones, a process closely related to the synthesis of complex compounds like the one . These studies provide foundational knowledge on synthesizing and manipulating enamide-based compounds, offering insights into developing new chemical entities with potential biological applications (Rasmussen, Shabana, & Lawesson, 1981).

Pharmacological Applications

Although the compound specified does not have direct literature references in public databases, related research has shown significant interest in synthesizing novel compounds for therapeutic purposes. For instance, studies on the synthesis of piperidines and their derivatives have been fundamental in developing drugs targeting various receptors, showcasing the potential of such compounds in treating diseases and understanding receptor pharmacology (Wanner, Wadenstorfer, & Kärtner, 1991).

Anticancer Activity

Research into the synthesis of β-enaminonitrile derivatives and their evaluation against cancer cell lines highlights the anticancer potential of compounds structurally related to "(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide." These studies contribute to the ongoing search for new anticancer agents, showing promise in targeting specific cancer types with novel mechanisms of action (El Gaafary et al., 2021).

Antiviral and Antimicrobial Research

The exploration of chemical libraries for compounds that selectively target bacterial persisters without affecting normal antibiotic-sensitive cells represents a significant stride in antimicrobial research. Such studies aim to overcome the challenge of bacterial persistence, a key factor in antibiotic resistance, by identifying compounds that can effectively eradicate hard-to-treat bacterial populations (Kim et al., 2011).

properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-30-21-13-16(8-9-20(21)26)12-17(15-23)22(27)24-18-6-5-7-19(14-18)31(28,29)25-10-3-2-4-11-25/h5-9,12-14,26H,2-4,10-11H2,1H3,(H,24,27)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWXUVZDOZXJJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

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